REACTION_CXSMILES
|
C1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=C3C1.[Na+].[Br-].N([CH2:22][CH2:23]O)(CCO)CCO.O=O.[C:27]([O:30][C:31](=[O:33])[CH3:32])(=[O:29])[CH3:28]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.O.O.O.O.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.ClC1C=CC=CC=1.C(O)(=O)C>[C:28]1([C:27]([O:30][C:31]([C:32]2[C:8]3[C:7](=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:6]=[CH:5][CH:4]=2)=[O:33])=[O:29])[C:22]2[C:23](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:10]=[CH:9][CH:8]=1 |f:1.2,6.7.8.9.10.11.12,13.14.15.16.17.18.19|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1CC2=CC=CC3=CC=CC1=C23
|
Name
|
|
Quantity
|
0.045 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.045 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while gradually heating the reaction system
|
Type
|
CUSTOM
|
Details
|
for reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was increased up to 90° C
|
Type
|
ADDITION
|
Details
|
was added in an amount of 7 ml
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
CUSTOM
|
Details
|
the crystals were separated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
42 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(=O)OC(=O)C1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |